

# Application of BI-9321 trihydrochloride in highthroughput screening.

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Compound of Interest

Compound Name: BI-9321 trihydrochloride

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# Application of BI-9321 Trihydrochloride in High-Throughput Screening

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BI-9321 trihydrochloride is a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] NSD3 is a histone lysine methyltransferase frequently implicated in various cancers, where it plays a crucial role in chromatin regulation and gene expression.[3][4] Specifically, the PWWP1 domain of NSD3 recognizes and binds to histone H3 methylated at lysine 36 (H3K36me), an interaction critical for its biological function.[3][5] BI-9321 acts as an antagonist, disrupting the interaction between the NSD3-PWWP1 domain and histones.[1] This document provides detailed protocols for the application of BI-9321 trihydrochloride as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the NSD3-PWWP1 interaction.

### **Data Presentation**



**BI-9321 trihydrochloride** serves as an invaluable tool for assay development and validation in HTS. Its well-characterized biochemical and cellular activities provide a robust benchmark for the identification and characterization of new chemical entities targeting the NSD3-PWWP1 domain. A closely related analogue, BI-9466, which is significantly less active, is recommended as a negative control.

Table 1: In Vitro and Cellular Activity of BI-9321

Parameter	Value	Assay Type	Cell Line	Reference
Binding Affinity (Kd)	166 nM	Surface Plasmon Resonance (SPR)	N/A	[6][7][8][9]
In Vitro Potency	~200 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	N/A	[2][10]
Cellular Target Engagement (IC50)	1.2 μΜ	NanoBRET	U2OS	[6][7][8][9][11]
Cellular Target Engagement (IC50)	1.4 μΜ	BRET	HEK293	[12]
Cell Proliferation (IC50)	26.8 μΜ	RealTime-Glo MT Cell Viability Assay	MOLM-13	[13]
Cell Proliferation (IC50)	13 μΜ	RealTime-Glo MT Cell Viability Assay	RN2	[13]

Table 2: Selectivity Profile of BI-9321

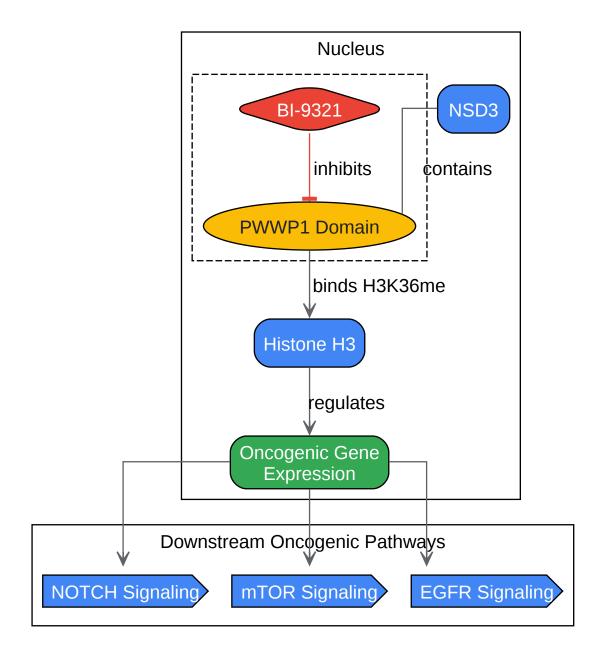


Target	Activity	Reference
NSD2-PWWP1	Inactive	[6][8][9][11]
NSD3-PWWP2	Inactive	[6][8][9][11]
Kinase Panel (31 kinases)	No significant inhibition	[10]

# **Signaling Pathway**

NSD3 is a multifaceted protein implicated in cancer pathogenesis through both its methyltransferase activity and scaffolding functions. The PWWP1 domain-mediated interaction with chromatin is a key aspect of its oncogenic role. NSD3 has been shown to influence several cancer-related signaling pathways, including NOTCH, mTOR, and EGFR pathways.[7] [11][14]





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NSD3-PWWP1 signaling and inhibition by BI-9321.

## **Experimental Protocols**

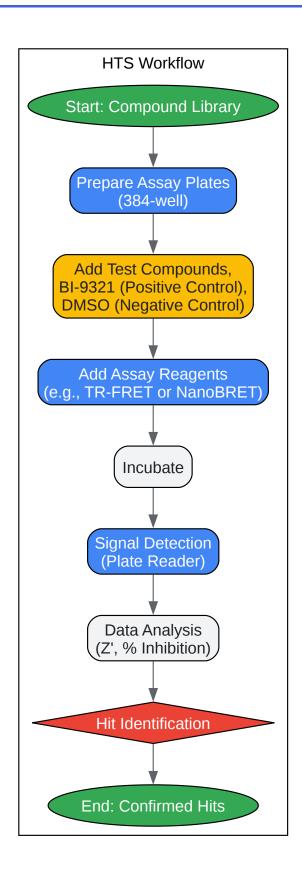
High-throughput screening for inhibitors of the NSD3-PWWP1 interaction can be effectively performed using various proximity-based assays. Below are protocols for TR-FRET and NanoBRET assays, which are well-suited for HTS campaigns. BI-9321 should be used as a positive control for inhibition, while its inactive analog, BI-9466, or DMSO can serve as negative controls.



## **High-Throughput Screening Workflow**

The general workflow for an HTS campaign to identify NSD3-PWWP1 inhibitors is depicted below.





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General workflow for a high-throughput screening campaign.



# Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the proximity between recombinant NSD3-PWWP1 protein and a histone H3 peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

#### Materials:

- Recombinant His-tagged NSD3-PWWP1 protein
- Biotinylated histone H3 peptide (e.g., H3K36me2)
- Terbium (Tb)-conjugated anti-His antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., d2 or AF488) (Acceptor)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- BI-9321 trihydrochloride
- BI-9466 (negative control)
- DMSO
- 384-well low-volume black assay plates
- TR-FRET-compatible microplate reader

#### Methodology:

- Compound Plating:
  - Prepare serial dilutions of BI-9321 and BI-9466 in DMSO.
  - Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of compound solutions, DMSO, and controls into the 384-well assay plates.



#### · Reagent Preparation:

- Prepare a solution of His-NSD3-PWWP1 and Biotin-H3 peptide in assay buffer.
- Prepare a detection mix containing Tb-anti-His antibody and Streptavidin-d2 in assay buffer.

#### Assay Procedure:

- Add 10 μL of the His-NSD3-PWWP1/Biotin-H3 peptide solution to each well of the assay plate.
- Incubate for 30 minutes at room temperature.
- Add 10 μL of the detection mix to each well.
- Incubate for 60 minutes at room temperature, protected from light.

#### · Signal Detection:

Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for Terbium and 665 nm for d2) wavelengths.

#### Data Analysis:

- Calculate the ratio of the acceptor and donor emission signals.
- Normalize the data using the signals from the positive (BI-9321) and negative (DMSO)
   controls to determine the percent inhibition for each test compound.
- Calculate the Z'-factor to assess assay quality.

## Protocol 2: NanoBRET™ Cellular Assay

This cell-based assay measures the target engagement of compounds by quantifying the displacement of a fluorescent tracer from the NSD3-PWWP1 protein expressed in live cells.

#### Materials:



- U2OS or HEK293T cells
- Plasmid encoding NanoLuc®-NSD3-PWWP1 fusion protein
- Plasmid encoding HaloTag®-Histone H3 fusion protein
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate
- HaloTag® NanoBRET™ 618 Ligand (Tracer)
- BI-9321 trihydrochloride
- BI-9466 (negative control)
- DMSO
- 384-well white assay plates
- Luminescence plate reader with 450 nm and >600 nm filters

#### Methodology:

- Cell Transfection:
  - Co-transfect cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids.
  - Plate the transfected cells into 384-well white assay plates and incubate for 24 hours.
- Compound Addition:
  - Prepare serial dilutions of BI-9321 and test compounds in Opti-MEM.
  - Add the compound dilutions to the cells in the assay plate.
- · Tracer and Substrate Addition:



- Prepare a working solution of the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate in Opti-MEM.
- Add this solution to all wells.
- Incubation:
  - Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Signal Detection:
  - Measure the donor emission (450 nm) and acceptor emission (>600 nm) using a BRETcompatible plate reader.
- Data Analysis:
  - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  - Normalize the data to positive (e.g., high concentration of BI-9321) and negative (DMSO) controls.
  - Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

### Conclusion

**BI-9321 trihydrochloride** is an essential tool for the study of NSD3 biology and for the discovery of novel therapeutics targeting this important epigenetic regulator. The protocols outlined in this document provide a robust framework for the implementation of HTS campaigns to identify and characterize new inhibitors of the NSD3-PWWP1 domain, with BI-9321 serving as a critical reference compound for assay validation and performance monitoring.

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